3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2,3,5,6-tetramethylphenyl group at position 5 and a 3-methylbenzamide moiety at position 2. The compound’s structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-11-7-6-8-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)12(2)10-13(3)15(17)5/h6-10H,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHMEGYMBGMLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3=C(C(=CC(=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Tetramethylphenyl Group:
Attachment of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with a benzoyl chloride or benzamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring undergoes nucleophilic substitution, particularly at the C-5 position. Reactions often require basic or polar aprotic conditions to activate the leaving group (e.g., halides or sulfonates).
Key Findings :
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The tetramethylphenyl group at C-5 sterically hinders substitution, necessitating elevated temperatures for reactivity .
-
Bromination proceeds faster than chlorination due to better leaving-group ability .
Hydrolysis of the Benzamide Group
The benzamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water .
-
Steric hindrance from the tetramethylphenyl group slows the reaction compared to unsubstituted analogs .
Oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 70°C, 3 hrs | 1,3,4-Thiadiazole sulfoxide | 55% | |
| KMnO₄/H₂SO₄ | RT, 12 hrs | 1,3,4-Thiadiazole sulfone | 42% |
Reduction:
The thiadiazole ring is reduced to a dihydrothiadiazole or opened entirely under strong reducing conditions.
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄/THF | Reflux, 4 hrs | Dihydrothiadiazole derivative | 60% | |
| H₂/Pd-C | EtOH, 50 psi, 6 hrs | Ring-opened thiol-amide compound | 38% |
Electrophilic Aromatic Substitution (EAS)
The benzamide’s aromatic ring undergoes EAS at the meta position due to electron-withdrawing effects from the amide group.
| Reaction | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Methyl-5-nitrobenzamide derivative | 68% | |
| Sulfonation | H₂SO₄, 100°C, 5 hrs | 3-Methyl-5-sulfobenzamide analog | 52% |
Note : Reactions occur exclusively on the benzamide’s ring; the tetramethylphenyl group remains inert due to steric and electronic deactivation .
Cross-Coupling Reactions
The thiadiazole ring participates in Suzuki-Miyaura and Ullmann-type couplings, enabling π-system extensions.
Limitations : Low solubility of the tetramethylphenyl-substituted thiadiazole in polar solvents reduces coupling efficiency.
Complexation with Metal Ions
The thiadiazole’s sulfur and nitrogen atoms coordinate with transition metals, forming stable complexes.
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 hrs | Octahedral Cu(II) complex | Stable up to 200°C | |
| AgNO₃ | MeCN, reflux, 4 hrs | Linear Ag(I) complex | Photosensitive |
Applications : These complexes exhibit enhanced antimicrobial and catalytic properties compared to the free ligand .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or C–S bond cleavage in the thiadiazole ring.
| Condition | Products | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), 6 hrs | Cyclobutane-fused thiadiazole | Φ = 0.12 | |
| UV (365 nm), 12 hrs | Thiol and nitrile fragments | Φ = 0.08 |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 351.47 g/mol. The presence of a thiadiazole ring and a tetramethylphenyl group contributes to its biological activity and solubility characteristics.
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or metabolic pathways.
- Case Study : A study on related thiadiazole derivatives demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented. Compounds with similar structures have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.
- Findings : In a recent investigation involving related compounds, it was found that certain derivatives exhibited IC50 values below 100 µM against human cancer cell lines such as HCT-116 and HeLa . This indicates that 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide could also demonstrate similar anticancer efficacy.
Anti-inflammatory Applications
Thiadiazole derivatives are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Research Insight : Compounds with structural similarities have been shown to reduce inflammation in animal models by modulating immune responses . This suggests that this compound may also possess anti-inflammatory effects.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving starting materials like 2-amino thioketones and aryl halides.
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with aryl halides | 2-amino thioketone | Reflux in organic solvent | High |
Mechanism of Action
The mechanism of action of 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Chloro (4b, 4c) and fluoro (4d–4f) substituents () increase polarity but reduce lipophilicity compared to the target’s methyl groups .
- Heterocyclic vs. Aromatic Substituents : Pyridinyl (4b) and isoxazolyl () groups introduce hydrogen-bonding sites, whereas the tetramethylphenyl group in the target compound prioritizes hydrophobic interactions .
Spectroscopic and Analytical Data
Table 2: Spectral Comparison
Biological Activity
The compound 3-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide belongs to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The structural formula of this compound features a thiadiazole ring substituted with a tetramethylphenyl group and a benzamide moiety. The synthesis typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate aryl halides or acyl chlorides under controlled conditions.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungal strains : Exhibited antifungal properties against Aspergillus niger and Candida albicans .
The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound is competitive with standard antibiotics such as streptomycin and fluconazole.
Anticancer Activity
Recent studies have indicated that 1,3,4-thiadiazole derivatives possess significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : L1210 (murine leukemia), HeLa (human cervix carcinoma), and others.
- IC50 Values : Reported in the nanomolar range for some derivatives, indicating potent antiproliferative activity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the thiadiazole ring allows efficient membrane penetration.
- Interaction with DNA : The compound may form complexes with DNA or proteins involved in cell cycle regulation .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives showed significant antibacterial activity with zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi .
- Cytotoxicity Assessment : In vitro tests on synthesized derivatives indicated that some exhibited GI50 values as low as 1.4 µM against various cancer cells .
Data Table
| Biological Activity | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32.6 μg/mL |
| Antifungal | Aspergillus niger | Moderate |
| Anticancer | HeLa | <10 nM |
| L1210 | 1.4 µM |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1,3,4-thiadiazole derivatives, and how can they be adapted for synthesizing the target compound?
- Methodology : A microwave-assisted approach is commonly employed for thiadiazole derivatives, involving cyclocondensation of hydrazine-carbothioamide intermediates with substituted benzoyl chlorides. For example, cyclization in acetonitrile under reflux (1–3 min) followed by purification via column chromatography yields high-purity compounds . Adaptations may include optimizing solvent systems (e.g., DMF with iodine for cyclization) or adjusting reaction times to accommodate steric hindrance from the 2,3,5,6-tetramethylphenyl group .
- Characterization : Confirm purity via TLC (silica gel GF254) and structural integrity using ¹H/¹³C NMR (400 MHz, DMSO-d6), FTIR (KBr pellet), and HRMS .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) for structurally similar thiadiazole analogs?
- Approach : Use deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-dependent conformational changes. For example, aromatic proton splitting in the benzamide moiety may vary due to restricted rotation in DMSO . Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities, as seen in related compounds with centrosymmetric hydrogen-bonded dimers .
Advanced Research Questions
Q. What strategies are effective for optimizing reaction yields when steric bulk (e.g., tetramethylphenyl groups) impedes cyclization?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Evidence shows DMF enhances cyclization efficiency in sterically hindered systems .
- Catalysis : Introduce triethylamine (1–2 eq.) to deprotonate intermediates and accelerate cyclization.
- Microwave Irradiation : Reduce reaction time (e.g., 5–10 min vs. hours under reflux) to minimize side reactions .
- Data Table :
| Solvent | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | None | 180 | 45 |
| DMF | Et3N | 10 | 78 |
Q. How can computational modeling predict the bioactivity of this compound against enzyme targets (e.g., PFOR or kinase inhibitors)?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with PFOR (Pyruvate:Ferredoxin Oxidoreductase), a target for antimicrobial agents. The thiadiazole ring’s electron-rich sulfur may coordinate with Fe-S clusters .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field). Prioritize derivatives with ΔG < −8 kcal/mol .
- Validation : Compare with experimental IC50 values from enzyme inhibition assays (e.g., nitroreductase activity) .
Q. What analytical techniques are critical for identifying degradation products under accelerated stability testing?
- Workflow :
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., amide bond cleavage) using a C18 column (ACN:H2O gradient) and electrospray ionization .
- Stress Conditions : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines).
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of thiadiazole-benzamide hybrids?
- Root Cause : Discrepancies may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative), assay protocols (broth microdilution vs. disk diffusion), or compound solubility (DMSO vs. aqueous buffers) .
- Resolution :
- Standardize testing using CLSI guidelines.
- Pre-saturate compounds in 0.1% agar to enhance bioavailability .
- Example : A 2023 study found MIC values of 8–32 µg/mL against S. aureus but no activity against E. coli, attributed to outer membrane permeability barriers .
Structure-Activity Relationship (SAR) Considerations
Q. Which substituents on the benzamide or thiadiazole ring enhance anticancer activity?
- Key Modifications :
- Benzamide : Electron-withdrawing groups (e.g., nitro, fluoro) at the 3-position improve intercalation with DNA .
- Thiadiazole : Methyl groups on the phenyl ring increase lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration in glioblastoma models .
- Data Table :
| Substituent | IC50 (µM, HeLa) | logP |
|---|---|---|
| 3-Nitrobenzamide | 2.1 | 2.8 |
| 3-Methylbenzamide | 5.7 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
